REACTION_CXSMILES
|
[C:1]([N:16]([CH3:22])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:23]([CH:29]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[CH2:30]O)[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[OH-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:23]([CH:29]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[CH2:30][O:20][C:19](=[O:21])[CH2:18][CH2:17][N:16]([C:1](=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:22])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:2.3|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N(CCC(=O)O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(CO)CCCCCCCC
|
Name
|
aqueous solution
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was subjected to a reaction at 130° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
WASH
|
Details
|
the residue was washed with 100 g of deionized water
|
Type
|
CUSTOM
|
Details
|
dehydrated under the condition of 60 mmHg and 95-105° C.
|
Type
|
FILTRATION
|
Details
|
the insoluble substances were filtered off with a filter paper
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C(COC(CCN(C)C(CCCCCCCCCCCCC)=O)=O)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |